5-Iodo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indole
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Overview
Description
5-Iodo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indole: is a complex organic compound that features both an indole core and a boronate ester group. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the iodine and boronate ester functionalities makes it a versatile intermediate for further chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available indole derivatives.
Iodination: The indole core is iodinated using iodine and an oxidizing agent such as iodic acid or hydrogen peroxide under acidic conditions.
Borylation: The iodinated indole is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods:
While specific industrial methods for this compound are not widely documented, the general approach involves scaling up the laboratory procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated systems for monitoring and control.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in the compound can undergo various substitution reactions, such as Suzuki-Miyaura cross-coupling, where it reacts with different boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction: The indole core can be oxidized or reduced under specific conditions to yield different derivatives, which can be useful in synthesizing more complex molecules.
Hydrolysis: The boronate ester group can be hydrolyzed to form the corresponding boronic acid, which can further participate in various organic transformations.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for iodination.
Bases: Like potassium acetate for borylation reactions.
Solvents: Commonly used solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and dichloromethane (DCM).
Major Products:
Cross-Coupled Products: Resulting from Suzuki-Miyaura reactions.
Oxidized or Reduced Indole Derivatives: Depending on the specific reaction conditions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry:
Materials Science: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The compound’s mechanism of action is largely dependent on its chemical transformations and the resulting products. For instance, in biological systems, its derivatives may interact with specific enzymes or receptors, leading to therapeutic effects. The boronate ester group can also form reversible covalent bonds with diols, which is useful in sensor applications.
Comparison with Similar Compounds
- 5-Bromo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indole
- 5-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indole
Uniqueness:
- Iodine Substitution: The presence of the iodine atom makes the compound more reactive in cross-coupling reactions compared to its bromo or chloro analogs.
- Versatility: The combination of the indole core and boronate ester group provides a unique platform for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry.
5-Iodo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indole in various scientific and industrial applications, showcasing its versatility and potential for further research and development.
Properties
IUPAC Name |
5-iodo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BINO2/c1-13(2)14(3,4)19-15(18-13)11-8-10(16)7-9-5-6-17-12(9)11/h5-8,17H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQGHHVPKMYEPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2NC=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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